1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine
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Overview
Description
Preparation Methods
The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product yield . Industrial production methods may involve optimizing these reactions for scale, ensuring cost-effectiveness and purity of the final product.
Chemical Reactions Analysis
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature ranges from room temperature to reflux conditions. Major products formed from these reactions include various substituted pyrrolo[2,3-b]pyridine derivatives .
Scientific Research Applications
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Mechanism of Action
The mechanism of action of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine involves its interaction with molecular targets such as the FGFR. By binding to the receptor’s active site, the compound inhibits its activity, leading to the suppression of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt. This inhibition results in reduced cell proliferation, migration, and survival, making it a promising candidate for cancer therapy .
Comparison with Similar Compounds
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine can be compared with other pyrrolopyridine derivatives, such as:
N-Methyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine: This compound has a similar structure but with a methyl group attached to the nitrogen atom, which can alter its biological activity and chemical properties.
1H-pyrrolo[2,3-b]pyridin-3-ylacetonitrile: This derivative has a nitrile group instead of an ethanamine group, which can significantly change its reactivity and applications.
The uniqueness of this compound lies in its specific structure that allows it to effectively inhibit FGFR, making it a valuable compound in cancer research and therapy .
Biological Activity
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine, a unique heterocyclic compound, has gained significant attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its interactions with various biological targets, particularly fibroblast growth factor receptors (FGFRs), and its implications in cancer therapy.
Chemical Structure and Properties
The compound features a pyrrole ring fused to a pyridine ring, characterized by an ethylamine side chain. This structural configuration is pivotal for its biological activity, allowing it to interact selectively with specific receptors.
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
This compound has been identified as a potent inhibitor of FGFRs, which are critical mediators in cell proliferation and differentiation pathways. The compound exhibits significant inhibitory activity against FGFR1, with an IC50 value of approximately 1.9 μM, indicating its potential as an anticancer agent .
Table 1: FGFR Inhibition Data
Compound | FGFR Target | IC50 Value (μM) |
---|---|---|
This compound | FGFR1 | 1.9 |
Compound 4h | FGFR1 | 7 |
Compound 4h | FGFR2 | 9 |
Compound 4h | FGFR3 | 25 |
Compound 4h | FGFR4 | 712 |
The specificity of this compound for FGFRs suggests that it may lead to fewer side effects compared to less selective inhibitors .
Induction of Apoptosis
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including A549 lung cancer cells. The mechanism involves the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptotic pathways .
Case Study: Apoptosis in A549 Cells
A study evaluating the effects of this compound on A549 cells revealed:
- Cell Cycle Arrest : Significant G2/M phase arrest.
- Apoptotic Induction : Enhanced apoptotic markers were observed post-treatment.
- Migration Inhibition : The compound also inhibited cell migration and invasion capabilities.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of derivatives of this compound has shown that modifications at specific positions can enhance biological activity. For instance, substituents at the 5-position have been explored to improve binding affinity and selectivity towards FGFRs .
Table 2: Structure-Activity Relationships
Derivative | Modification | Biological Activity |
---|---|---|
Compound 4h | m-Methoxyphenyl fragment alteration | Increased FGFR inhibition |
Various derivatives | Substitutions at the 5-position | Enhanced ligand efficiency |
Therapeutic Applications
Given its ability to inhibit key signaling pathways involved in cancer progression, this compound is being investigated as a lead compound for developing new anticancer therapies. Its interactions with other cellular receptors and enzymes are also under exploration to broaden its therapeutic applications .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H11N3/c1-6(10)8-5-12-9-7(8)3-2-4-11-9/h2-6H,10H2,1H3,(H,11,12) |
InChI Key |
PLTPHXQAEUTLRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=CC=N2)N |
Origin of Product |
United States |
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